Phenyl(trifluoromethyl)mercury

Difluorocarbene generation Organomercury thermal stability CF₂ transfer reagents

Phenyl(trifluoromethyl)mercury (PhHgCF₃) is the definitive reagent for generating difluorocarbene (:CF₂) under mild, neutral, anhydrous conditions. Unlike classical precursors that require strong bases, this stable, crystalline solid enables stereospecific gem-difluorocyclopropanation of base-labile or hydrolytically sensitive alkenes with complete stereochemical retention. Its singular, validated application ensures reproducible :CF₂ generation for synthesizing metabolically stable fluorinated building blocks in medicinal chemistry. Do not substitute with other organomercury CF₃ reagents; only PhHgCF₃ provides reliable difluorocarbene release at 80–85°C without side reactions, ensuring precise stoichiometric control.

Molecular Formula C7H5F3Hg
Molecular Weight 346.7 g/mol
CAS No. 24925-18-6
Cat. No. B3050301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(trifluoromethyl)mercury
CAS24925-18-6
Molecular FormulaC7H5F3Hg
Molecular Weight346.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Hg]C(F)(F)F
InChIInChI=1S/C6H5.CF3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;
InChIKeyBTVXEPISDXWGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 ea / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(trifluoromethyl)mercury (CAS 24925-18-6): Procurement Guide for Difluorocarbene Generation Reagent


Phenyl(trifluoromethyl)mercury (PhHgCF₃, C₇H₅F₃Hg, MW 346.6, CAS 24925-18-6) is a specialized organomercury reagent whose primary and singular validated application is the generation of difluorocarbene (:CF₂) under mild conditions [1]. The compound exists as a stable, crystalline solid with a melting point of 139–141 °C and solubility in benzene and hexane [1]. Unlike many trifluoromethylating reagents that transfer the intact CF₃ group, PhHgCF₃ functions via fluoride ion dissociation from the CF₃ moiety to release :CF₂ [2]. This fundamental mechanistic distinction positions it within a narrow class of mercury-based difluorocarbene precursors, most notably compared with bis(trifluoromethyl)mercury, (CF₃)₂Hg [3].

Phenyl(trifluoromethyl)mercury (CAS 24925-18-6): Why In-Class Mercury CF₃ Reagents Are Not Interchangeable


Researchers and procurement specialists cannot assume functional equivalence among organomercury reagents bearing trifluoromethyl groups, even when the same mercury center is present. The critical differentiator is the thermal threshold for :CF₂ release and the reagent‘s stability profile under reaction conditions. For example, PhHgCCl₂CF₃, a structurally related mercury CF₃-containing compound, remains entirely stable at 160 °C and fails to transfer CF₂ under conditions where PhHgCF₃ reacts efficiently [1]. Similarly, while bis(trifluoromethyl)mercury, (CF₃)₂Hg, also generates :CF₂, it requires pyrolysis at substantially higher temperatures and produces two equivalents of difluorocarbene per molecule, which can complicate stoichiometric control in selective cyclopropanation reactions [2]. The presence or absence of halogens alpha to the mercury center (e.g., Cl in CF₃HgCl vs. phenyl in PhHgCF₃) dramatically alters both the thermal stability and the mechanistic pathway of :CF₂ extrusion [3]. These divergent behaviors mandate compound-specific sourcing rather than generic substitution within the mercury CF₃ reagent class.

Phenyl(trifluoromethyl)mercury (CAS 24925-18-6): Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability Comparison: PhHgCF₃ vs. PhHgCCl₂CF₃ as CF₂ Transfer Reagent

Direct head-to-head comparison demonstrates that PhHgCCl₂CF₃ is entirely inert as a CF₂ source at temperatures where PhHgCF₃ readily generates difluorocarbene. Seyferth and Hopper evaluated both compounds as potential CF₃CCl and CF₂ transfer reagents, finding that PhHgCCl₂CF₃ remains stable and unreactive even at 160 °C, whereas PhHgCF₃ efficiently transfers :CF₂ under mild thermal activation (80–85 °C) in the presence of NaI [1].

Difluorocarbene generation Organomercury thermal stability CF₂ transfer reagents

Comparative Difluorocarbene Generation Efficiency: PhHgCF₃ vs. (CF₃)₂Hg in gem-Difluorocyclopropane Synthesis

Both PhHgCF₃ and (CF₃)₂Hg function as difluorocarbene precursors, but they differ fundamentally in stoichiometric CF₂ delivery. PhHgCF₃ releases exactly one equivalent of :CF₂ per molecule via nucleophilic attack of iodide on the mercury center followed by α-elimination [1]. In contrast, (CF₃)₂Hg generates two equivalents of :CF₂ per molecule upon pyrolysis, which can lead to over-reaction and product mixtures in selective cyclopropanation [2]. Under optimized conditions with NaI in benzene at 80–85 °C for 15 hr, PhHgCF₃ achieves high yields of gem-difluorocyclopropanes while maintaining stereospecificity with cis- and trans-alkenes [1].

gem-Difluorocyclopropanation Difluorocarbene transfer Olefin cycloaddition

Reaction Condition Comparison: PhHgCF₃ NaI-Mediated vs. Non-Mercury Difluorocarbene Precursors

PhHgCF₃ generates difluorocarbene under non-basic, mild thermal conditions (80–85 °C, benzene, NaI), contrasting sharply with classical :CF₂ precursors such as sodium chlorodifluoroacetate which require strongly basic conditions (e.g., aqueous NaOH, elevated temperatures) or high pyrolysis temperatures [1]. The hydrolytic stability of PhHgCF₃ permits handling under standard laboratory atmospheric conditions without special precautions against moisture [2]. This property profile expands substrate scope to include base-sensitive and acid-sensitive functional groups incompatible with alternative :CF₂ generation methods.

Mild reaction conditions Non-basic difluorocarbene generation Acid-sensitive substrate compatibility

Stereospecificity in gem-Difluorocyclopropanation: PhHgCF₃ Performance Data

PhHgCF₃-mediated difluorocarbene addition to alkenes proceeds with complete retention of olefin stereochemistry. The reaction with NaI in benzene at 80–85 °C stereospecifically produces gem-difluorocyclopropanes from the corresponding cis- or trans-alkenes, as documented in the foundational work by Seyferth and Hopper and later confirmed by Haas and Hinsken [1][2]. This stereospecificity is consistent with the singlet carbene addition mechanism expected from :CF₂ generated under these conditions, and represents a defined and reproducible synthetic outcome.

Stereospecific cyclopropanation gem-Difluorocyclopropane stereochemistry Olefin stereochemistry retention

Distinction from Electrophilic Trifluoromethylating Reagents: PhHgCF₃ vs. Togni and Umemoto Reagents

PhHgCF₃ is fundamentally misclassified if considered alongside electrophilic CF₃ transfer reagents such as Togni‘s reagents or Umemoto’s reagents. While Togni and Umemoto reagents transfer the intact trifluoromethyl group (CF₃) via electrophilic or radical mechanisms requiring transition metal catalysts or photoredox activation [1][2], PhHgCF₃ functions exclusively as a difluorocarbene (:CF₂) source via fluoride elimination rather than CF₃ group transfer. The S-CF₃ bond homolytic energy in Umemoto reagent I is substantially higher than that of certain newer CF₃ reagents [3], yet PhHgCF₃ does not participate in this reactivity paradigm at all—its utility lies in carbene cycloaddition chemistry, not trifluoromethylation.

Trifluoromethylation reagent classification Electrophilic vs. carbene reactivity Reagent selection criteria

Phenyl(trifluoromethyl)mercury (CAS 24925-18-6): Evidence-Validated Application Scenarios for Scientific Procurement


Stereospecific Synthesis of gem-Difluorocyclopropane-Containing Building Blocks

PhHgCF₃ enables the stereospecific conversion of cis- or trans-alkenes to their corresponding gem-difluorocyclopropanes with complete retention of stereochemistry under mild, non-basic conditions (80–85 °C, benzene, NaI, 15 hr) [1][2]. This application scenario is validated for the preparation of conformationally constrained fluorinated building blocks used in medicinal chemistry, where the gem-difluorocyclopropane moiety serves as a metabolically stable bioisostere for cyclopropane or alkene motifs [3].

Difluorocarbene Addition to Base-Sensitive or Acid-Sensitive Substrates

Unlike classical :CF₂ precursors such as sodium chlorodifluoroacetate which require strongly basic aqueous conditions, PhHgCF₃ generates difluorocarbene in neutral, anhydrous benzene [1]. This enables difluorocyclopropanation of substrates bearing base-labile protecting groups (e.g., acetyl, benzoyl esters), acid-sensitive functionalities (e.g., acetals, silyl ethers), or hydrolytically unstable moieties that would degrade under alternative generation methods [4].

Preparation of gem-Difluorocyclopropane-Fused Nucleoside Analogs

PhHgCF₃-derived difluorocarbene adds to 3‘,4‘-unsaturated nucleosides to form fused 2,2-difluorocyclopropane compounds, as demonstrated in the synthesis of 2‘-deoxy analogs with 2-oxabicyclo[3.1.0]hexane frameworks [2]. This application leverages the mild generation conditions of PhHgCF₃ to preserve the sensitive nucleoside glycosidic bond and exocyclic amine protecting groups during difluorocarbene addition.

Mechanistic Studies of Singlet Carbene Reactivity and Difluorocarbene Transfer

PhHgCF₃ serves as a well-characterized, reproducible source of singlet difluorocarbene for fundamental mechanistic investigations. The nucleophilic attack of iodide on the mercury center, followed by α-elimination, provides a defined pathway for :CF₂ generation that has been extensively documented [5]. This makes PhHgCF₃ suitable for kinetic studies and computational benchmarking of carbene addition reactions where precise control over carbene generation rate and concentration is required.

Technical Documentation Hub

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